

OF-Deg-lin structure-activity relationship

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Compound of Interest		
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An In-Depth Technical Guide on the Structure-Activity Relationship of **OF-Deg-lin** Ionizable Lipids for RNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

OF-Deg-lin is an ionizable amino lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) and small interfering RNA (siRNA). Its unique chemical structure, featuring a diketopiperazine core, degradable ester linkages, and doubly unsaturated lipid tails, contributes to its efficacy and biocompatibility. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of **OF-Deg-lin** and its derivatives, detailing experimental methodologies and key findings to support further research and development in the field of non-viral gene delivery.

Core Structure and Rationale for Design

The design of **OF-Deg-lin** incorporates several key structural motifs intended to optimize RNA delivery. The bis-lysine diketopiperazine-based amine core has been identified as a potent scaffold for RNA complexation.[1] The inclusion of ester-based linkages is a critical feature, rendering the lipid biodegradable, which can improve its tolerability profile. Furthermore, the doubly unsaturated lipid tails play a crucial role in the biological activity of the corresponding LNPs, particularly for mRNA delivery.[1]



Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro performance of **OF-Deg-lin** and a series of its structural analogs in HeLa cells. The data highlights the impact of modifications to the lipid tails and the linker connecting the lipid tails to the core on both siRNA-mediated gene knockdown and mRNA-mediated protein expression.

Table 1: In Vitro siRNA Knockdown Efficiency of **OF-Deg-lin** Derivatives



Ionizable Lipid	Lipid Tail Modification	Linker Modification	ApoE Presence	Average Luciferase Knockdown (%)
OF-Deg-Lin	Doubly Unsaturated	Standard	-	~75%
OF-Deg-Lin	Doubly Unsaturated	Standard	+	~80%
OF-C4-Deg-Lin	Doubly Unsaturated	C4 Aliphatic Chain	-	~85%
OF-C4-Deg-Lin	Doubly Unsaturated	C4 Aliphatic Chain	+	~90%
OF-Deg-Ela	Singly Unsaturated (cis)	Standard	-	~60%
OF-Deg-Ela	Singly Unsaturated (cis)	Standard	+	~65%
OF-Deg-Ole	Singly Unsaturated (trans)	Standard	-	~60%
OF-Deg-Ole	Singly Unsaturated (trans)	Standard	+	~65%
OF-Deg-C9	Saturated C9	Standard	-	~55%
OF-Deg-C9	Saturated C9	Standard	+	~60%
OF-Deg-C12	Saturated C12	Standard	-	~40%
OF-Deg-C12	Saturated C12	Standard	+	~45%
OF-Deg-C15	Saturated C15	Standard	-	~20%
OF-Deg-C15	Saturated C15	Standard	+	~25%



Table 2: In Vitro mRNA Expression Efficiency of **OF-Deg-lin** Derivatives

lonizable Lipid	Lipid Tail Modification	Linker Modification	ApoE Presence	Relative Luminescence (%)
OF-Deg-Lin	Doubly Unsaturated	Standard	-	~100%
OF-Deg-Lin	Doubly Unsaturated	Standard	+	~240%
OF-C4-Deg-Lin	Doubly Unsaturated	C4 Aliphatic Chain	-	~150%
OF-C4-Deg-Lin	Doubly Unsaturated	C4 Aliphatic Chain	+	~350%
OF-Deg-Ela	Singly Unsaturated (cis)	Standard	-	<10%
OF-Deg-Ela	Singly Unsaturated (cis)	Standard	+	<20%
OF-Deg-Ole	Singly Unsaturated (trans)	Standard	-	<10%
OF-Deg-Ole	Singly Unsaturated (trans)	Standard	+	<20%
OF-Deg-C9	Saturated C9	Standard	-	<5%
OF-Deg-C9	Saturated C9	Standard	+	<10%
OF-Deg-C12	Saturated C12	Standard	-	<5%
OF-Deg-C12	Saturated C12	Standard	+	<10%
OF-Deg-C15	Saturated C15	Standard	-	<5%
OF-Deg-C15	Saturated C15	Standard	+	<10%



Key SAR Insights

Several important trends emerge from the quantitative data:

- Unsaturation is Critical for mRNA Delivery: Only the derivatives with doubly unsaturated tails,
 OF-Deg-lin and OF-C4-Deg-lin, resulted in significant mRNA expression.[1]
- Linker Length Enhances Potency: Increasing the linker length from a standard two-carbon to a four-carbon aliphatic chain (OF-C4-Deg-lin) enhanced the potency for both siRNA and mRNA delivery.[1]
- Saturated Tail Length Inversely Correlates with siRNA Activity: For siRNA delivery with fully saturated aliphatic tails, increasing the tail length from C9 to C15 led to a decrease in potency.[1]
- ApoE Has a Greater Impact on mRNA Delivery: The presence of Apolipoprotein E (ApoE) significantly increased protein expression for OF-Deg-lin and OF-C4-Deg-lin LNPs (approximately 140% increase), while having a minimal effect on siRNA-mediated knockdown. This suggests different cellular uptake mechanisms may be at play.
- Lipid Structure is More Critical for mRNA than siRNA: The chemical structure of the ionizable lipid had a more pronounced effect on biological activity for mRNA delivery compared to siRNA delivery within this series of LNPs.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Lipid Nanoparticle (LNP) Formulation

LNPs were formulated using microfluidic mixing.

- Lipid Stock Preparation: The ionizable lipid (e.g., **OF-Deg-lin**), phospholipid (e.g., DOPE), cholesterol, and a PEG-lipid are dissolved in ethanol to create a lipid stock solution.
- RNA Solution Preparation: The mRNA or siRNA is diluted in an aqueous buffer (e.g., 10 mM citrate buffer).



- Microfluidic Mixing: The lipid-ethanol solution and the RNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase).
- Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated RNA.

In Vitro siRNA Delivery and Knockdown Assay (HeLa Cells)

- Cell Seeding: HeLa cells stably expressing firefly and Renilla luciferase are seeded in 96well plates at a density that allows for approximately 50% confluency at the time of transfection.
- LNP Treatment: LNPs encapsulating anti-firefly luciferase siRNA are diluted in complete cell culture medium (with or without supplemented ApoE) and added to the cells at a specified dose (e.g., 50 ng of siRNA per well).
- Incubation: Cells are incubated with the LNPs for 24-72 hours at 37°C in a CO2 incubator.
- Luciferase Assay: After incubation, the cells are lysed, and the activities of both firefly and Renilla luciferase are measured using a commercial dual-luciferase reporter assay system.
- Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in cell viability and transfection efficiency. The percent knockdown is calculated relative to untreated control cells.

In Vitro mRNA Delivery and Expression Assay (HeLa Cells)

- Cell Seeding: Non-reporter HeLa cells are seeded in 96-well plates.
- LNP Treatment: LNPs encapsulating mRNA coding for firefly luciferase are diluted in complete cell culture medium (with or without supplemented ApoE) and added to the cells at a specified dose (e.g., 50 ng of mRNA per well).
- Incubation: Cells are incubated with the LNPs for 24 hours.



• Luminescence Quantification: After incubation, a luciferase substrate is added to the cells, and the resulting luminescence is quantified using a plate reader.

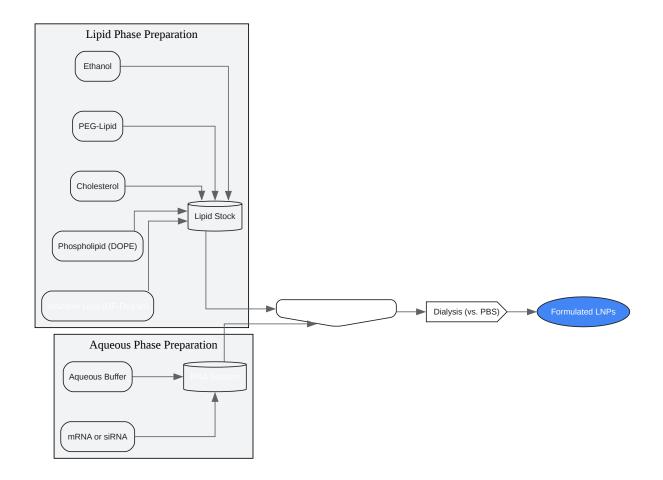
In Vivo mRNA Delivery and Expression Assay (Mice)

- Animal Models: C57BL/6 mice are typically used for these studies.
- LNP Administration: LNPs encapsulating mRNA for a reporter protein like firefly luciferase are administered via intravenous injection (e.g., tail vein) at a specific dose (e.g., 0.75 mg/kg).
- Bioluminescence Imaging: At a predetermined time point post-injection (e.g., 6 hours), the
 mice are anesthetized and injected with a luciferin substrate. Whole-body bioluminescence is
 then imaged using an in vivo imaging system (IVIS).
- Ex Vivo Organ Imaging: Following whole-body imaging, mice are euthanized, and organs of interest (e.g., spleen, liver) are resected and imaged ex vivo to quantify organ-specific expression.
- Data Quantification: The total average radiance (photons/second) is quantified for each organ to determine the biodistribution of protein expression.

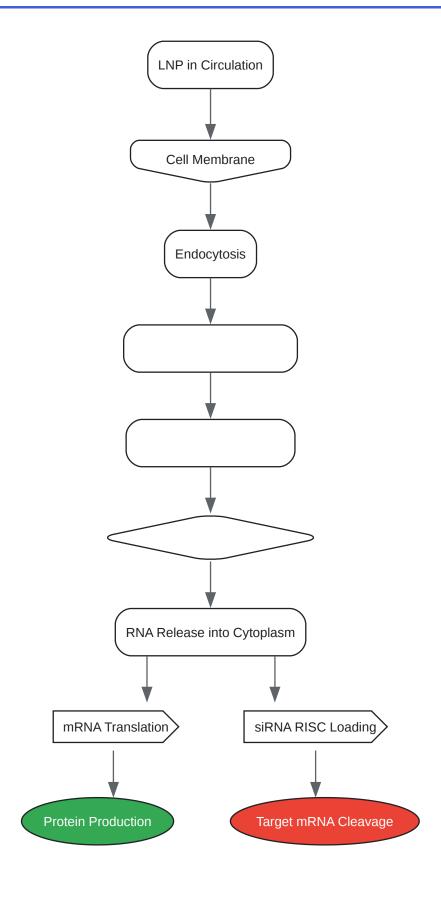
Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key processes and relationships in **OF-Deg-lin** LNP-mediated RNA delivery.

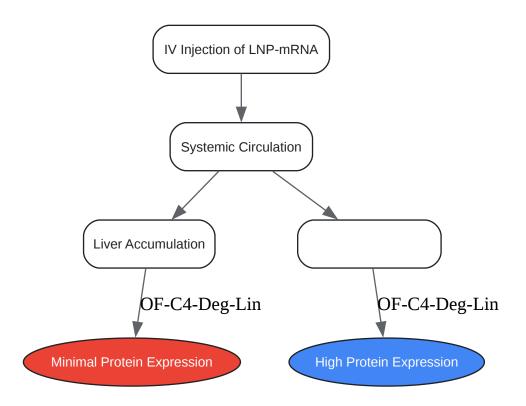












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References

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